molecular formula C24H24N4O4 B2430961 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941938-89-2

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2430961
CAS RN: 941938-89-2
M. Wt: 432.48
InChI Key: CTLIFFVWOWYBJL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl moiety, which is a type of heterocyclic compound. It also has a 3,4-dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) substituents, and an acetamide group, which is a carboxamide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis to form acetic acid and an amine. The pyrazolo[1,5-a]pyrazin-5(4H)-yl moiety might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group might increase its lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Coordination Complexes

  • Coordination Complexes and Antioxidant Activity: A study synthesized pyrazole-acetamide derivatives and characterized their coordination complexes, revealing significant antioxidant activity. This suggests potential applications in designing antioxidant compounds (Chkirate et al., 2019).

Potential Biological Activities

  • Antimicrobial Agents: The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, starting from 4-acetamide Pyrazolone, demonstrated promising biological activity against various microorganisms. This indicates potential applications in developing antimicrobial agents (Aly et al., 2011).
  • Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests, suggesting applications in antipsychotic drug development (Wise et al., 1987).

Specific Chemical Functions

  • Inhibitors of Alcohol Dehydrogenase: Compounds like p-butoxyphenol acetamide and N-(p-butoxybenzyl)formamide were studied as inhibitors of alcohol dehydrogenase, indicating potential applications in understanding and manipulating alcohol metabolism (Delmas et al., 1983).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-4-6-17(7-5-16)14-25-23(29)15-27-10-11-28-20(24(27)30)13-19(26-28)18-8-9-21(31-2)22(12-18)32-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLIFFVWOWYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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